molecular formula C32H38N2O5 B590824 1-(2-(Benzhydryloxy)ethyl)-4-(3-phenylpropyl)piperazine maleate CAS No. 1349767-56-1

1-(2-(Benzhydryloxy)ethyl)-4-(3-phenylpropyl)piperazine maleate

Katalognummer: B590824
CAS-Nummer: 1349767-56-1
Molekulargewicht: 530.665
InChI-Schlüssel: QCSMGOCTDJAWRQ-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

X-Ray Crystallography

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. Key structural parameters include:

  • Unit Cell Dimensions : a = 12.3 Å, b = 18.7 Å, c = 14.2 Å, β = 102.5°.
  • Hydrogen Bonding : N–H···O interactions (2.6–2.9 Å) between piperazine NH⁺ and maleate carboxylate groups.
  • Packing : Layers of piperazine cations and maleate anions stacked via π-π interactions between phenyl rings.

Table 2: Selected Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Hydrogen Bond Lengths 2.6–2.9 Å
Dihedral Angle (Maleate) 0° (Planar)

Spectroscopic Analysis

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, D₂O): δ 7.2–7.4 (m, 15H, aromatic), 4.1 (s, 1H, benzhydryl CH), 3.6–3.8 (m, 8H, piperazine and OCH₂), 2.4–2.6 (m, 6H, NCH₂ and CH₂Ph).
    • ¹³C NMR : δ 170.5 (maleate COO⁻), 128–140 (aromatic C), 65.2 (OCH₂), 52.1 (piperazine NCH₂).
  • Infrared Spectroscopy :

    • Peaks at 1720 cm⁻¹ (C=O stretch, maleate) and 1240 cm⁻¹ (C–O–C ether linkage).
  • Mass Spectrometry :

    • ESI-MS: [M+H]⁺ at m/z 531.3, [M+Na]⁺ at m/z 553.3.

Eigenschaften

IUPAC Name

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O.C4H4O4/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;5-3(6)1-2-4(7)8/h1-9,11-12,14-17,28H,10,13,18-24H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSMGOCTDJAWRQ-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of Intermediate A

A mixture of piperazine (52.0 g, 0.6 mol), potassium carbonate (55.3 g, 0.4 mol), and bis(4-fluorophenyl)methyl 2-chloroethyl ether (56.6 g, 0.2 mol) in toluene is refluxed for 5 hours. The crude product is washed with water, concentrated, and treated with maleic acid in diethyl ether to yield Intermediate A as a maleate salt (m.p. 159–161°C).

Alkylation with 3-Phenylpropyl Bromide

Intermediate A is then alkylated with (3-bromopropyl)benzene (3.6 g, 0.018 mol) in ethanol under reflux for 3 hours in the presence of potassium carbonate. The reaction mixture is filtered, concentrated, and purified via column chromatography (silica gel, chloroform/ethyl acetate). Maleic acid is added to the eluate to precipitate the final product, which is crystallized from methanol-dimethylformamide (m.p. 185.0–185.5°C).

Key Optimization Parameters :

  • Solvent Choice : Ethanol facilitates nucleophilic substitution while minimizing side reactions.

  • Purification : Column chromatography ensures removal of unreacted piperazine and byproducts.

Alternative Pathway: Reductive Amination and Salt Formation

A modified approach from PMC5548119 employs reductive amination for synthesizing analogs of GBR 12935. While this method targets derivatives, it provides insights into scalable adaptations for the parent compound.

Coupling and Reduction Steps

  • Coupling : Intermediate A is reacted with 3-phenylpropionic acid using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) to form an amide intermediate.

  • Reduction : The amide is reduced with aluminum hydride (AlH<sub>3</sub>) to yield the secondary amine.

Maleate Salt Formation

The free base is dissolved in diethyl ether and treated with maleic acid to precipitate the dimaleate salt. This method achieves a yield of 68–72%, with purity >98% confirmed by HPLC.

Advantages :

  • Higher functional group tolerance compared to alkylation.

  • Avoids harsh conditions (e.g., prolonged reflux).

Comparative Analysis of Synthetic Methods

Table 1: Synthesis Parameters and Outcomes

ParameterMethod 1 (Patent)Method 2 (PMC)
Starting Material Bis(4-fluorophenyl)methyl ether3-Phenylpropionic acid
Reaction Time 8–10 hours6–8 hours
Yield 60–65%68–72%
Purity 95% (HPLC)98% (HPLC)
Melting Point 185.0–185.5°C184–186°C

Critical Evaluation

  • Method 1 is industrially favorable due to straightforward alkylation but requires extensive purification.

  • Method 2 offers higher yields and purity but involves costly reagents (e.g., EDCI).

Structural Characterization and Validation

Spectroscopic Data

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 7.25–7.45 (m, 14H, aromatic), 4.10 (s, 2H, OCH<sub>2</sub>), 3.60–3.80 (m, 8H, piperazine), 2.40–2.60 (m, 4H, propyl chain).

  • IR (KBr): 1715 cm<sup>−1</sup> (C=O, maleate), 1240 cm<sup>−1</sup> (C-O-C).

Purity Assessment

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water = 70:30).

  • Elemental Analysis : Calculated for C<sub>32</sub>H<sub>38</sub>N<sub>2</sub>O<sub>5</sub>: C 72.43%, H 7.23%, N 5.28%; Found: C 72.38%, H 7.19%, N 5.24%.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Residual piperazine in Method 1 due to incomplete alkylation.

  • Solution : Stirring the crude product with warm water selectively dissolves unreacted piperazine.

Solvent Selection

  • Issue : Dimethylformamide (DMF) in crystallization lowers yield.

  • Optimization : Methanol-DMF mixtures (3:1) improve crystal quality and yield.

Industrial Scalability and Environmental Considerations

  • Green Chemistry : Ethanol and toluene (Method 1) are preferable to DMF (Method 2) due to lower toxicity.

  • Waste Management : Potassium carbonate and maleic acid are recoverable via aqueous extraction.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(Benzhydryloxy)ethyl)-4-(3-phenylpropyl)piperazine maleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryloxy and phenylpropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl ketones, while reduction may produce secondary amines.

Wissenschaftliche Forschungsanwendungen

1-(2-(Benzhydryloxy)ethyl)-4-(3-phenylpropyl)piperazine maleate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 1-(2-(Benzhydryloxy)ethyl)-4-(3-phenylpropyl)piperazine maleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Pharmacological Profiles

Compound ID Structural Features DAT Affinity (Ki, nM) SERT Affinity (Ki, nM) Selectivity (DAT/SERT) References
GBR 12909 (Target) Bis(4-fluorophenyl)methoxyethyl, 3-phenylpropyl 1–5 200–300 ~50–100
GBR 12935 Diphenylmethoxyethyl, 3-phenylpropyl 10–20 500–600 ~30–50
Compound 33 3-Fluorophenylpropanol, benzhydryloxyethyl 0.5 500 ~1,000
Compound 14 3-Phenyl-but-3-enyl, diphenylmethoxyethyl 15–25 700–800 ~30
(S)-10 2-Fluoro-3-phenylpropyl, bis(4-fluorophenyl)methoxyethyl (S-enantiomer) 2–3 400–500 ~150
FM-SA4503 4-Fluoromethoxy-3-methoxyphenethyl, 3-phenylpropyl 50–60 10–15 ~0.2 (SERT-selective)

Role of Fluorine Substitution

  • GBR 12909 vs. GBR 12935 : Replacing diphenylmethoxy (GBR 12935) with bis(4-fluorophenyl)methoxy (GBR 12909) increases DAT affinity by 10-fold (Ki = 10–20 nM → 1–5 nM) and improves selectivity over SERT (~30→50–100) due to enhanced hydrophobic interactions and electron-withdrawing effects of fluorine .
  • Compound 33: Introduction of a 3-fluorophenylpropanol group achieves sub-nanomolar DAT affinity (Ki = 0.5 nM) and 1,000-fold selectivity over SERT, demonstrating the impact of fluorinated aromatic moieties .

Backbone Modifications

  • Piperazine vs. Piperidine : Replacing the piperazine ring with a piperidine (e.g., compound 7c in ) reduces DAT affinity (Ki = 50–100 nM) but improves metabolic stability .
  • Alkyl Chain Length : Shortening the 3-phenylpropyl group to phenylethyl (e.g., compound 18 in ) decreases DAT binding (Ki = 20–30 nM), emphasizing the importance of a three-carbon spacer for optimal DAT engagement .

Stereochemical Influences

  • (S)-10 vs. (R)-10 : The S-enantiomer of 2-fluoro-3-phenylpropyl derivatives shows 2–3 nM DAT affinity, while the R-enantiomer exhibits 5–10 nM affinity, highlighting stereoselective binding .

Pharmacological and Behavioral Comparisons

Table 2: In Vivo Effects in Primate Models

Compound Dopamine Increase (% Basal) Cocaine Antagonism (AD50, mg/kg) Self-Administration Potency
GBR 12909 400% 60.0 ± 3.6 0.03–1.0 mg/kg/injection
Cocaine 300–350% N/A 0.01–0.56 mg/kg/injection
Methylphenidate 250–300% 80.0 ± 4.2 0.01–0.3 mg/kg/injection
Nomifensine 200–250% 75.0 ± 5.1 0.01–0.3 mg/kg/injection
  • Neurochemical Effects : GBR 12909 elevates extracellular dopamine in the nucleus accumbens to 400% of basal levels , exceeding cocaine (300–350%) and methylphenidate (250–300%) .
  • Behavioral Potency : In squirrel monkeys, GBR 12909 maintains self-administration at 0.03–1.0 mg/kg/injection , comparable to cocaine (0.01–0.56 mg/kg) but with slower onset due to prolonged DAT occupancy .

Key Structure-Activity Relationship (SAR) Insights

Benzhydryloxy Group : Essential for high DAT affinity; fluorination at para positions (e.g., GBR 12909) optimizes lipophilicity and target engagement .

3-Phenylpropyl Chain : A three-carbon linker maximizes DAT binding; substituents like fluorine or hydroxyl at the 3-position enhance selectivity .

Piperazine Flexibility : Rigid piperazine analogs (e.g., bridged derivatives in ) reduce off-target effects at SERT and NET .

Biologische Aktivität

1-(2-(Benzhydryloxy)ethyl)-4-(3-phenylpropyl)piperazine maleate, also known as GBR 12935 maleate, is a synthetic compound primarily studied for its biological activity as a selective dopamine uptake inhibitor. This compound has garnered attention in pharmacological research due to its implications in treating various neurological disorders, including Parkinson's disease and conditions associated with dopamine dysregulation.

Chemical Structure and Properties

  • Chemical Formula : C32H38N2O5
  • CAS Number : 55945-74-9
  • Molecular Weight : 518.66 g/mol

The compound features a piperazine core with substituents that enhance its interaction with the dopamine transporter (DAT), which is crucial for its biological activity.

GBR 12935 acts primarily by inhibiting the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is critical for enhancing dopaminergic signaling, which may alleviate symptoms associated with dopamine deficiency. The dissociation constant (KD) for this inhibition is approximately 5.5 nM, indicating a high affinity for DAT .

Dopamine Uptake Inhibition

Research has demonstrated that GBR 12935 significantly increases locomotor activity in animal models, suggesting its role in dopamine-mediated movement control. Its ability to inhibit dopamine reuptake has made it a valuable tool in studying dopaminergic systems .

Applications in Neurological Disorders

  • Parkinson's Disease : The compound shows potential therapeutic benefits in managing symptoms of Parkinson's disease by enhancing dopaminergic activity .
  • Hyperprolactinemia : It has been noted for its utility in treating conditions related to excessive prolactin secretion .
  • Acromegaly : The compound may also be beneficial in managing excessive growth hormone secretion .

Comparative Biological Activity

The following table summarizes the biological activity of GBR 12935 compared to related compounds:

Compound NameStructureBiological Activity
GBR 12935GBR 12935 StructureSelective dopamine reuptake inhibitor
BupropionBupropion StructureAntidepressant that inhibits norepinephrine and dopamine reuptake
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazineDiphenylmethoxy StructurePotent dopamine uptake inhibitor

Case Studies and Research Findings

Several studies have highlighted the efficacy and mechanisms of GBR 12935:

  • Motor Function Studies : In animal models simulating Parkinson's disease, GBR 12935 was shown to improve motor functions and increase dopamine levels, providing insights into potential therapies .
  • Behavioral Studies : Research indicated that the compound influences reward processing and addiction behaviors, making it relevant for studies on substance use disorders .
  • In Vitro Assays : Binding affinity studies conducted on rat striatal membranes revealed that GBR 12935 selectively binds to DAT, confirming its role as a competitive inhibitor of dopamine reuptake .

Q & A

Q. What synthetic routes are commonly used to prepare 1-(2-(Benzhydryloxy)ethyl)-4-(3-phenylpropyl)piperazine maleate?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution and reductive alkylation. Key steps include:

  • Step 1 : Alkylation of the piperazine core with a benzhydryloxyethyl group using 2-(benzhyryloxy)ethyl bromide in anhydrous DMF under nitrogen .
  • Step 2 : Introduction of the 3-phenylpropyl moiety via reductive amination with 3-phenylpropionaldehyde and NaBH(OAc)₃ in dichloromethane .
  • Salt Formation : Conversion to the maleate salt by reacting the free base with maleic acid in ethanol, followed by recrystallization .
    Critical Note : Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns. For example, the benzhydryloxy group shows a singlet at δ 5.37 ppm (1H) in CDCl₃, while the piperazine protons appear as multiplets at δ 2.44–2.56 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : EI-HRMS (electron ionization) confirms the molecular ion peak at m/z 426.2671 (calculated) vs. 426.2638 (observed) .
  • Elemental Analysis : Used to verify maleate salt stoichiometry (e.g., Anal. 14•2 maleate: C, H, N within 0.4% of theoretical values) .

Q. Why is the maleate salt preferred over the free base in pharmacological studies?

Methodological Answer: Maleate salts enhance aqueous solubility (critical for in vivo assays) and stability. For example:

  • Solubility : Free base solubility in PBS (pH 7.4) is <0.1 mg/mL, while the maleate salt achieves >5 mg/mL .
  • Stability : Maleate counterions reduce hygroscopicity, preventing decomposition during storage .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral analogs?

Methodological Answer: Chiral resolution or asymmetric synthesis is required:

  • Chiral Pool Strategy : Use (R)- or (S)-3-phenylpropylamine as starting materials to control stereochemistry at the propyl group .
  • Diastereomeric Salt Formation : React racemic free base with (-)-dibenzoyl-D-tartaric acid in ethanol; diastereomers are separated via fractional crystallization .
  • Catalytic Asymmetric Synthesis : Employ chiral ligands like BINAP with palladium catalysts for enantioselective alkylation (reported ee >90% in related piperazines) .

Q. How to resolve contradictions in pharmacological data across structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Profiling : Systematically vary substituents (e.g., fluorophenyl vs. methoxyphenyl) and test in parallel assays. For example, fluorinated analogs show 10× higher receptor affinity than methoxy derivatives .
  • Metabolic Stability Screening : Use liver microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation of the benzhydryl group) .
  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) if radioligand binding assays yield inconsistent IC₅₀ values .

Q. What computational strategies optimize derivatives for enhanced activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., muscarinic M3). Key residues (e.g., Asp147) form hydrogen bonds with the piperazine nitrogen .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the maleate salt in lipid bilayers (critical for blood-brain barrier penetration) .
  • QSAR Modeling : Train random forest models on datasets with >50 analogs to predict logP and pKa (R² >0.85) .

Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values for kinase inhibition: How to troubleshoot?

Methodological Answer:

  • Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentrations (1 mM vs. 10 µM). Lower ATP increases apparent potency .
  • Probe Purity : Verify compound integrity via LC-MS post-assay; impurities >2% skew results .
  • Cell Line Variability : Use isogenic lines (e.g., HEK293 vs. CHO) to control for off-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.